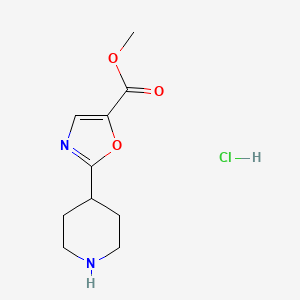

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride

Description

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a piperidin-4-yl group and at position 5 with a methyl ester. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPMYZOIFKODNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride (CAS Number: 2247103-95-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 246.69 g/mol. The presence of the piperidine ring fused with an oxazole moiety contributes to its biological properties. The structure is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O₃ |

| Molecular Weight | 246.69 g/mol |

| CAS Number | 2247103-95-1 |

| Solubility | Soluble in organic solvents |

Research indicates that Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

- Anticancer Activity : Similar compounds have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells through the activation of specific proteases involved in mitochondrial homeostasis . For instance, derivatives of piperidine and oxazole have shown effectiveness against hepatocellular carcinoma (HCC) by triggering cell death pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Compounds with similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Case Studies

Several studies have reported on the biological activities associated with compounds structurally related to Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride:

- Study on Anticancer Effects : A study highlighted that piperidine derivatives exhibited potent tumor growth inhibition in HCC models, with IC50 values indicating effective concentrations for therapeutic use . The study concluded that these compounds could serve as promising candidates for further development.

- Antimicrobial Testing : In vitro tests conducted on related oxazole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in treating bacterial infections.

Research Findings

The following table summarizes key findings from recent research involving Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride and related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxazole Carboxylate Esters with Varied Substituents

Table 1: Comparison of Oxazole Carboxylate Derivatives

Key Observations :

- Piperidinyl vs. Phenyl : The piperidinyl group introduces a basic nitrogen, enhancing water solubility (as hydrochloride) compared to the lipophilic phenyl analog .

- Chloro vs. Trifluoromethyl : Chloro substituents offer reactivity for further functionalization, while trifluoromethyl groups improve metabolic stability in drug design .

Piperidine-Linked Heterocycles with Different Cores

Table 2: Piperidine-Containing Heterocycles

Key Observations :

- Oxazole vs. Oxadiazole/Triazole : The 1,3-oxazole core in the target compound is less polar than oxadiazoles or triazoles, affecting binding affinity in receptor interactions .

- Piperidine Position : Substitution at position 4 of piperidine (common in all analogs) maintains spatial orientation for target engagement.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of oxazole-piperidine derivatives typically involves cyclization reactions. For example, oxazole rings can be formed via condensation between carbonyl compounds and hydroxylamine derivatives under alkaline conditions . Piperidine moieties may be introduced through nucleophilic substitution or reductive amination. Key parameters include:

- Temperature control : Excess heat may degrade intermediates (e.g., oxazole rings are sensitive to prolonged high temperatures).

- Catalyst selection : Transition metals (e.g., Pd/C) or acid/base conditions (e.g., HCl for hydrochloride salt formation) are critical for regioselectivity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is often used to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Answer:

- HPLC : Reverse-phase HPLC with UV detection (206–220 nm) is standard for purity assessment (>98% purity threshold for reference standards) .

- NMR : H and C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and piperidine substituents (δ 2.5–3.5 ppm for piperidine protons) .

- LC-MS : Detects molecular ions (e.g., [M+H] at m/z 312.4) and potential impurities like unreacted intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if dust is generated .

- Storage : Store at –20°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .

- Receptor binding assays : Validate assays with positive controls (e.g., opioid receptor standards like meperidine hydrochloride for comparative studies) .

- Batch-to-batch variability : Implement QC metrics (e.g., chiral HPLC for enantiomeric purity if stereocenters exist) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Answer:

- pH adjustment : Maintain pH 3–4 (using HCl) to stabilize the hydrochloride salt and prevent oxazole ring hydrolysis .

- Lyophilization : Freeze-drying in mannitol or trehalose matrices enhances shelf life for injectable formulations .

- Light protection : Amber vials or light-blocking additives (e.g., BHT) mitigate photodegradation .

Q. How does the piperidine substituent’s conformation influence the compound’s interaction with biological targets?

Answer:

- Molecular docking : Compare chair vs. boat conformations of the piperidine ring; chair conformers often show higher affinity for CNS targets (e.g., opioid receptors) due to reduced steric hindrance .

- SAR studies : Introduce methyl or methoxy groups at the piperidine 4-position to modulate lipophilicity and blood-brain barrier penetration .

Q. What advanced spectroscopic methods can detect degradation products during long-term stability studies?

Answer:

- High-resolution mass spectrometry (HRMS) : Identifies degradation products (e.g., oxazole ring-opened aldehydes) with ppm-level accuracy .

- FT-IR : Monitors carbonyl group integrity (C=O stretch at ~1700 cm) to detect ester hydrolysis .

- X-ray crystallography : Resolves crystal packing defects caused by impurities .

Q. How can chiral synthesis be achieved for enantiomerically pure forms of this compound?

Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrolled piperidine ring formation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.